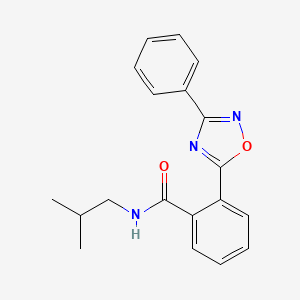

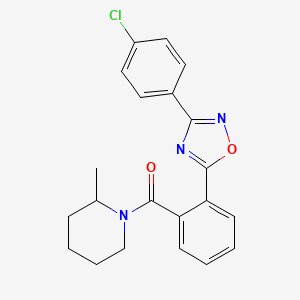

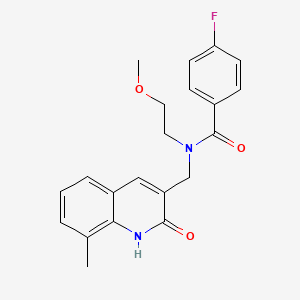

![molecular formula C18H15N5O B7707370 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, one study described the synthesis of pyrazoloquinoline analogues in an effort to create new antitubercular drugs .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be analyzed using various spectroscopic techniques. For instance, 1D and 2D NMR techniques, FT-IR, and combustion analyses have been used to characterize synthesized compounds .Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions. A study reported a novel substrate-directed multicomponent reaction for the synthesis of pyrazoloquinolines .Physical And Chemical Properties Analysis

Pyrazoloquinolines exhibit various physical and chemical properties. For example, many pyrazoloquinolines are known for their emission properties, exhibiting fluorescence both in solutions and in a solid state .Mechanism of Action

Target of Action

It is known that pyrazoloquinoline derivatives, a class to which this compound belongs, are used as pharmaceutical agents and as inhibitors of oncogenic ras .

Mode of Action

It is known that pyrazoloquinoline derivatives interact with their targets, such as oncogenic ras, to inhibit their function .

Biochemical Pathways

Given its potential role as an inhibitor of oncogenic ras, it may be involved in pathways related to cell proliferation and survival .

Result of Action

Given its potential role as an inhibitor of oncogenic ras, it may have antitumor effects .

Advantages and Limitations for Lab Experiments

One advantage of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide as a therapeutic candidate is its ability to induce the production of cytokines, which can lead to an anti-tumor immune response. However, one limitation of this compound is its relatively low potency compared to other cytokine-inducing agents. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.

Future Directions

There are several potential future directions for research on N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One area of interest is the development of more potent analogs of this compound that can induce cytokine production at lower doses. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research aimed at understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective therapeutic strategies.

Synthesis Methods

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide is typically synthesized through a multi-step process that involves the condensation of 2,3-dimethyl-1H-pyrazole with 3-amino-4-methylpicolinic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a potentially cost-effective drug candidate.

Scientific Research Applications

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In particular, this compound has been shown to induce tumor regression in a variety of tumor types, including melanoma, lung cancer, and colon cancer. It is thought that the anti-tumor effects of this compound are mediated through its ability to activate the immune system, leading to the production of cytokines such as TNF-α and interferon-gamma (IFN-γ).

Properties

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-11-6-7-12-10-13-16(21-18(24)14-5-3-4-8-19-14)22-23(2)17(13)20-15(12)9-11/h3-10H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXHGFGMWPCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

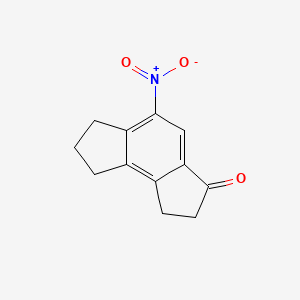

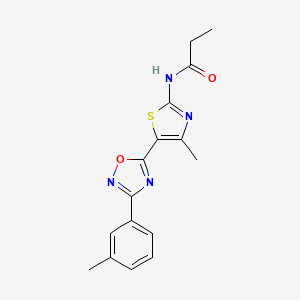

![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)

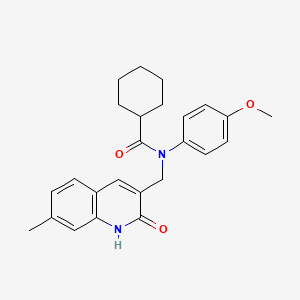

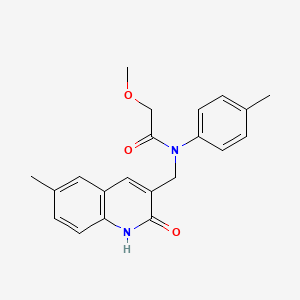

![3,4-dimethoxy-N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7707328.png)

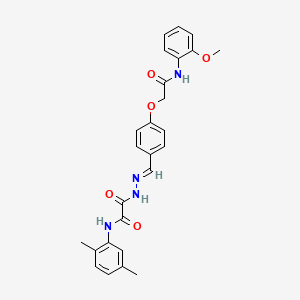

![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)

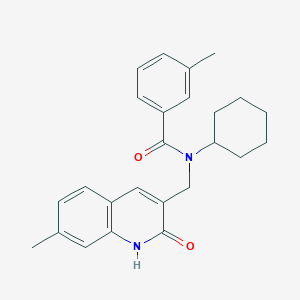

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)